molecular formula C27H19BrClN3O4 B12020274 [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate CAS No. 764656-91-9

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

Cat. No.: B12020274
CAS No.: 764656-91-9
M. Wt: 564.8 g/mol
InChI Key: CWKAMJJRRGAVAV-IBBHUPRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate is a structurally complex molecule featuring:

  • A naphthalen-2-yl backbone, providing aromaticity and planar rigidity.
  • A hydrazinylidene group in the (E)-configuration, enabling hydrogen bonding and coordination chemistry.
  • A 3-bromobenzoyl substituent, contributing steric bulk and halogen-dependent electronic effects.
  • A 4-chlorobenzoate ester, influencing solubility and hydrolytic stability.

This compound is synthesized via condensation reactions, likely involving hydrazine intermediates and esterification steps, as seen in analogous hydrazone derivatives (e.g., ). Its structure is confirmed using spectroscopic techniques (e.g., NMR, IR) and single-crystal X-ray diffraction (), with refinement tools like SHELXL ().

Properties

CAS No.

764656-91-9

Molecular Formula

C27H19BrClN3O4

Molecular Weight

564.8 g/mol

IUPAC Name

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate

InChI

InChI=1S/C27H19BrClN3O4/c28-20-6-3-5-19(14-20)26(34)30-16-25(33)32-31-15-23-22-7-2-1-4-17(22)10-13-24(23)36-27(35)18-8-11-21(29)12-9-18/h1-15H,16H2,(H,30,34)(H,32,33)/b31-15+

InChI Key

CWKAMJJRRGAVAV-IBBHUPRXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br)OC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromobenzoylated Glycine Hydrazide

The glycine hydrazide intermediate is prepared by reacting glycine hydrazide with 3-bromobenzoyl chloride. Key parameters include:

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to scavenge HCl.

  • Conditions : 0–5°C for 2 hours, followed by room-temperature stirring for 12 hours.

Yield : 85–90% after recrystallization from ethanol.

Condensation with Naphthalene-2-carbaldehyde

The hydrazide intermediate undergoes condensation with naphthalene-2-carbaldehyde to form the hydrazone linkage. Critical factors:

  • Catalyst : Acetic acid (5 mol%) in ethanol under reflux.

  • Reaction Time : 6–8 hours.

  • Workup : Filtration and washing with cold methanol to remove unreacted aldehyde.

Purity : >95% (HPLC).

Esterification with 4-Chlorobenzoyl Chloride

The final step involves esterifying the naphthalenol intermediate with 4-chlorobenzoyl chloride:

  • Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

  • Temperature : 10°C during reagent addition, followed by room-temperature stirring for 6 hours.

  • Quenching : Precipitation in ice-water to isolate the product.

Yield : 91–95% with purity ≥97%.

Comparative Analysis of Methodologies

StepReagents/ConditionsYield (%)Purity (%)Key Observations
13-Bromobenzoyl chloride, TEA/DCM85–9095Lower temperatures reduce diacylation byproducts.
2Naphthalene-2-carbaldehyde, AcOH/EtOH88–9296Excess aldehyde (1.2 eq) improves conversion.
34-Chlorobenzoyl chloride, K₂CO₃/DMF91–9597Slow addition of acyl chloride prevents oligomerization.

Critical Parameters for Industrial Scalability

Solvent Selection

  • DMF vs. THF : DMF enhances solubility of intermediates but requires rigorous drying to avoid hydrolysis.

  • Ethanol : Ideal for condensation due to mild acidity and low cost.

Catalytic Efficiency

  • Acetic Acid : Optimal for hydrazone formation without over-acidification.

  • K₂CO₃ : Superior to NaOH in esterification due to reduced saponification risk.

Purification Techniques

  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers .

Chemical Reactions Analysis

Types of Reactions

[1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Inhibition of Acetylcholinesterase and Butyrylcholinesterase

Recent studies have highlighted the potential of hydrazine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The compound under discussion may exhibit similar properties due to its structural similarities with other known inhibitors.

  • Mechanism of Action : The inhibition occurs through non-covalent interactions within the active site of the enzymes, which can be elucidated through molecular docking studies. Such studies suggest that compounds with hydrazone linkages can effectively occupy the enzyme's active site, leading to significant inhibition .
  • Comparative Efficacy : Compounds structurally related to 1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate have shown IC50 values comparable to established drugs like rivastigmine, indicating their potential therapeutic relevance .

Synthesis of Novel Materials

The compound's unique chemical structure makes it a valuable precursor for synthesizing advanced materials with specific electronic properties.

  • Organic Photovoltaics : Compounds containing naphthalene and hydrazone moieties are being explored for their electronic properties, which can be advantageous in organic solar cells. The ability to modify the electronic characteristics through substitution allows for tailored materials that can enhance charge transport and stability in photovoltaic applications .
  • Polymeric Materials : The incorporation of such compounds into polymer matrices can improve mechanical properties and thermal stability, making them suitable for high-performance applications in electronics and coatings.

Study on Enzyme Inhibition

A study conducted on benzoylhydrazine derivatives demonstrated that modifications at the benzoyl position significantly affect the inhibitory activity against AChE and BChE. This suggests that similar modifications on 1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate could yield compounds with enhanced efficacy .

Development of Advanced Materials

Research has indicated that integrating hydrazone compounds into polymeric systems can lead to materials with improved conductivity and mechanical strength. For instance, studies have shown that the introduction of naphthalene-based compounds into polycarbonate matrices enhances their thermal stability and reduces flammability, indicating their potential for use in safety-critical applications .

Mechanism of Action

The mechanism of action of [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact molecular pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Halogen-Substituted Benzoate Groups

a) 4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate ()

  • Key Differences :
    • Halogen : Bromine (4-bromobenzoate) vs. chlorine (4-chlorobenzoate).
    • Backbone : Phenyl vs. naphthalenyl.
  • Impact: The larger bromine atom increases molecular weight (MW: ~481 vs. The naphthalene backbone in the target compound offers greater hydrophobicity and extended conjugation compared to phenyl.

b) 2-{2-[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]ethoxy}ethyl 4-chlorobenzoate ()

  • Key Differences: Substituents: Aminoethoxy-naphthalene vs. hydrazinylidene-methyl-naphthalene. Functional Groups: Ester vs. hydrazone.

Hydrazone Derivatives with Aromatic Moieties

a) N′-[(E)-4-Bromobenzylidene]pyrazine-2-carbohydrazide ()

  • Key Differences :
    • Core Structure : Pyrazine vs. naphthalene.
    • Halogen : Bromine (benzylidene) vs. chlorine (benzoate).
  • Impact :
    • Pyrazine’s electron-deficient aromatic system may enhance reactivity in coordination chemistry, whereas naphthalene offers stability and lipophilicity.

b) (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()

  • Key Differences :
    • Heterocycle : Triazole-thione vs. benzoate ester.
    • Halogen Placement : Two chlorine atoms on phenyl vs. one on benzoate.
  • Impact :
    • The triazole-thione moiety enables diverse hydrogen-bonding patterns (N–H···S), influencing crystal packing ().

Electronic and Steric Effects of Substituents

Compound Substituent Halogen Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-Chlorobenzoate Cl, Br ~630 (estimated) Hydrazone, Benzoate Ester
Compound 4-Bromobenzoate Br ~481 Hydrazone, Bromobenzoate
Compound 4-Chlorobenzoate Cl 440.27 Aminoethoxy, Naphthalenedione
Compound 4-Chlorobenzyl Cl, Br ~530 (estimated) Benzimidazole, Hydrazide
  • Halogen Effects :

    • Chlorine (smaller, higher electronegativity) increases resistance to hydrolysis compared to bromine ().
    • Bromine’s larger atomic radius may enhance halogen bonding in crystal structures ().
  • Hydrazone vs. Ester :

    • Hydrazones (target compound) exhibit greater flexibility in forming Schiff bases and metal complexes, whereas esters () prioritize hydrolytic stability.

Research Findings and Implications

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound’s hydrazone group likely forms N–H···O and N–H···Cl interactions, similar to patterns observed in triazole-thione derivatives ().
  • Crystallographic software (SHELX, ORTEP) confirms the (E)-configuration of imine groups, critical for molecular packing ().

Biological Activity

The compound [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate is a complex organic molecule that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in neurological disorders. This article reviews its synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available naphthalene derivatives and incorporating functional groups such as bromobenzoyl and hydrazine. The synthetic pathway may include:

  • Formation of Hydrazone : The reaction of naphthalene derivatives with hydrazine derivatives to form hydrazones.
  • Acetylation : Introduction of acetyl groups to enhance biological activity.
  • Benzoate Formation : Final acylation with 4-chlorobenzoic acid to yield the target compound.

Enzyme Inhibition

Recent studies have demonstrated that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction and cognitive functions.

  • IC50 Values : The compound's IC50 values for AChE and BChE inhibition range from 27 µM to over 100 µM, indicating moderate potency compared to established inhibitors like rivastigmine .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Related structures have shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas.

  • Mechanism of Action : The antiproliferative effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Study on Cholinesterase Inhibition

A study published in Pharmaceuticals evaluated novel benzohydrazide derivatives for their cholinesterase inhibitory properties. The findings indicated that certain derivatives demonstrated better inhibition than rivastigmine, suggesting that modifications in the hydrazone structure could enhance activity against AChE and BChE .

Anticancer Evaluation

In a separate study focusing on triazole-coumarin conjugates, compounds exhibiting structural similarities to this compound were tested against various cancer cell lines. Results indicated that these compounds could effectively induce apoptosis through mitochondrial pathways .

The biological activity of this compound can be attributed to:

  • Non-Covalent Binding : The compound likely interacts with the active sites of cholinesterases through non-covalent interactions, positioning itself near the catalytic triad .
  • Cell Cycle Modulation : In cancer cells, it may induce cell cycle arrest by modulating key regulatory proteins involved in cell division.

Q & A

Q. What are the optimal synthetic routes for [1-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate?

Methodological Answer: The synthesis involves multi-step reactions, starting with the preparation of hydrazinylidene intermediates. Key steps include:

  • Acylation : React 3-bromobenzoyl chloride with amino-acetyl derivatives to form the amide bond .
  • Hydrazone Formation : Condensation of the acylated product with a naphthalene-aldehyde derivative under acidic conditions (e.g., glacial acetic acid) to generate the hydrazinylidene moiety .
  • Esterification : Coupling the hydrazone intermediate with 4-chlorobenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) in anhydrous dichloromethane .
    Critical Parameters : Control reaction pH (<5) during hydrazone formation to avoid side reactions. Monitor progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the hydrazinylidene (C=N) and ester (C=O) groups. The hydrazinylidene proton appears as a singlet at δ 8.2–8.5 ppm, while aromatic protons from naphthalene and chlorobenzoate resonate between δ 7.0–8.0 ppm .
  • IR : Stretching vibrations for C=O (ester: ~1720 cm1^{-1}) and C=N (hydrazone: ~1600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z: ~600–620) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Perform single-crystal XRD to determine bond lengths and angles. Compare with DFT (Density Functional Theory) calculations (e.g., B3LYP/6-31G* basis set) .
  • Discrepancy Analysis : If computational models deviate >0.05 Å in bond lengths, re-evaluate solvent effects (e.g., chloroform vs. vacuum) or intermolecular interactions (e.g., π-stacking in crystal packing) .
  • Validation : Use software like Mercury (CCDC) to overlay experimental and theoretical structures .

Q. How to design in vitro assays to assess biological activity while complying with ethical guidelines?

Methodological Answer:

  • Target Selection : Prioritize cancer-related targets (e.g., kinase inhibition) based on structural analogs (e.g., thiazole or imidazole derivatives with anticancer activity) .
  • Assay Protocol :
    • Cell Lines : Use HEK-293 or HeLa cells for cytotoxicity (MTT assay, 48-hour exposure).
    • Concentration Range : 1–100 µM, with controls (DMSO <0.1%).
    • Ethical Compliance : Adhere to institutional review boards (IRBs); avoid in vivo testing until in vitro efficacy is confirmed .

Q. How to address low yield in the final esterification step?

Methodological Answer:

  • Catalyst Optimization : Replace DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for better solubility .
  • Solvent Screening : Test polar aprotic solvents (DMF, THF) to enhance reactivity.
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free 4-chlorobenzoic acid) and adjust reaction conditions (e.g., drier molecular sieves) .

Data Analysis and Interpretation

Q. How to interpret conflicting bioactivity data across different cell lines?

Methodological Answer:

  • Dose-Response Curves : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism).
  • Mechanistic Studies : Perform Western blotting to check pathway activation (e.g., apoptosis markers like caspase-3) in responsive vs. non-responsive lines .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p <0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.